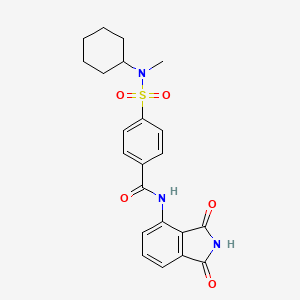

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide

Description

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide is a benzamide derivative featuring a sulfamoyl group substituted with cyclohexyl and methyl moieties, linked to a 1,3-dioxoisoindolin-4-yl group. This compound is structurally related to proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to degrade specific proteins by recruiting E3 ubiquitin ligases. The 1,3-dioxoisoindolinyl moiety is a critical structural element, often associated with cereblon (CRBN)-mediated protein degradation, as seen in immunomodulatory drugs like thalidomide derivatives .

Properties

IUPAC Name |

4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-25(15-6-3-2-4-7-15)31(29,30)16-12-10-14(11-13-16)20(26)23-18-9-5-8-17-19(18)22(28)24-21(17)27/h5,8-13,15H,2-4,6-7H2,1H3,(H,23,26)(H,24,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUHAMAKSICOJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide typically involves multiple steps, including the formation of the sulfonamide and the benzamide moieties. Common reagents used in these reactions include sulfonyl chlorides, amines, and phthalic anhydride derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen or the benzamide carbonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s uniqueness lies in its sulfamoyl and dioxoisoindolinyl groups. Below is a comparative analysis with key analogs:

Biological Activity

The compound 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antitumor and antimicrobial properties, as well as its mechanisms of action and implications for drug development.

Basic Information

- Molecular Formula : C23H28N4O4S

- Molecular Weight : 456.56 g/mol

- InChIKey : YAFHDXCFXQMABC-UHFFFAOYSA-N

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, a study evaluated various benzimidazole derivatives and found that several compounds demonstrated high potential to inhibit cell proliferation across different cancer cell lines, including lung cancer models (A549, HCC827, NCI-H358) .

Case Study: Antitumor Efficacy

- Cell Lines Tested : A549, HCC827, NCI-H358

- IC50 Values :

- A549: 2.12 ± 0.21 μM (2D), 4.01 ± 0.95 μM (3D)

- HCC827: 5.13 ± 0.97 μM (2D), 7.02 ± 3.25 μM (3D)

- NCI-H358: 0.85 ± 0.05 μM (2D), 1.73 ± 0.01 μM (3D)

These findings suggest that the compound could be a promising candidate for further development as an antitumor agent.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown antimicrobial activity against various pathogens. The evaluation of related compounds using broth microdilution methods indicated efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antimicrobial Testing Results

- Tested Organisms :

- Staphylococcus aureus

- Escherichia coli

- Saccharomyces cerevisiae (as a eukaryotic model)

The results revealed that certain derivatives exhibited significant antibacterial properties, reinforcing the potential of this class of compounds in treating infections.

The mechanisms by which these compounds exert their biological effects are multifaceted:

- DNA Binding : Many benzimidazole derivatives demonstrate a tendency to bind within the minor groove of DNA, which may disrupt replication and transcription processes.

- Cell Cycle Arrest : Compounds have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antimicrobial Mechanisms : The antimicrobial activity may arise from disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.